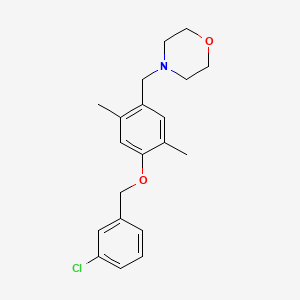

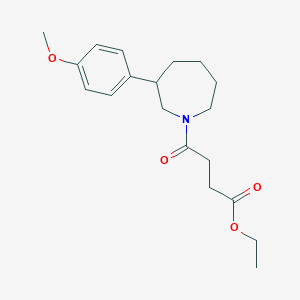

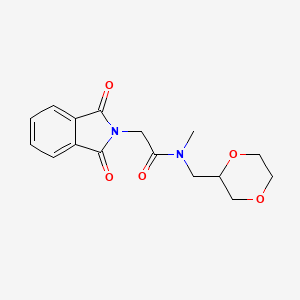

![molecular formula C21H21F3N4OS B2408173 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 422532-81-8](/img/structure/B2408173.png)

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide, also known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptor. This compound has been widely used in scientific research to investigate the role of ET-1 in various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis of Quinazolinone Derivatives

Quinazolinone derivatives, including those related to "2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide," have been synthesized through various chemical reactions. These reactions involve the alkylation of sulfur atoms, yielding alkyl thio derivatives and subsequent transformations into different pharmacologically relevant structures, such as hydrazides, pyrazoles, and S-glycoside derivatives. Such synthetic pathways are crucial for developing new antimicrobial agents (Saleh et al., 2004).

Antimicrobial and Anti-ulcerogenic Activities

Several studies have explored the antimicrobial and anti-ulcerogenic properties of quinazolinone and acetamide derivatives. These compounds exhibit significant activity against various bacterial and fungal strains, highlighting their potential in developing new therapeutic agents for treating infections and peptic ulcers. Some derivatives have shown promising results in in vitro and in vivo models, with activities surpassing those of standard drugs used for these conditions (Alasmary et al., 2017).

Anticancer and Antihistaminic Effects

Research into quinazolinone derivatives has also identified compounds with potential anticancer and antihistaminic effects. For instance, certain triazoloquinazolinone compounds have demonstrated significant protection against histamine-induced bronchospasm, indicating their usefulness as H(1)-antihistaminic agents. Moreover, some derivatives have been identified to exhibit cytotoxic activities against cancer cell lines, suggesting their application in cancer therapy (Alagarsamy et al., 2008).

Agricultural Applications

Quinazolinone derivatives have also found applications in agriculture, specifically as bactericides against phytopathogenic bacteria such as Xanthomonas oryzae pv. oryzae, which causes diseases in rice. Novel triazole derivatives containing the quinazolinylpiperidinyl moiety have shown good to excellent antibacterial activities, offering a promising avenue for developing new agricultural bactericides (Yang & Bao, 2017).

Photodynamic Therapy and Molecular Docking Studies

Quinazolinone derivatives are being investigated for their applications in photodynamic therapy and as subjects in molecular docking studies. Their ability to interact with DNA and induce photocleavage under specific irradiation conditions makes them potential candidates for developing novel photo-chemotherapeutic agents. Additionally, their interactions with biological targets have been explored through molecular docking studies, providing insights into their mechanism of action and enhancing drug design strategies (Mikra et al., 2022).

Eigenschaften

IUPAC Name |

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N4OS/c1-2-3-11-25-19-16-9-4-5-10-17(16)27-20(28-19)30-13-18(29)26-15-8-6-7-14(12-15)21(22,23)24/h4-10,12H,2-3,11,13H2,1H3,(H,26,29)(H,25,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDMHRDZRJTGLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

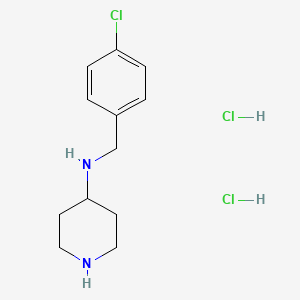

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2408092.png)

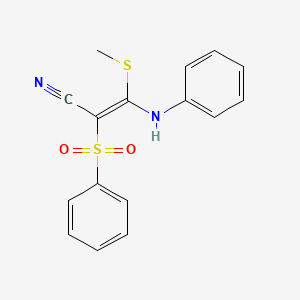

![o-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2408107.png)

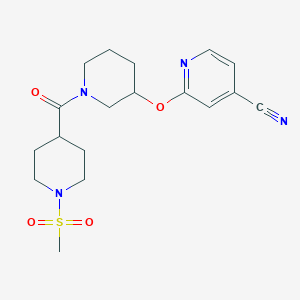

![5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile](/img/structure/B2408109.png)

![2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2408113.png)